molecular formula C9H8F2OS B14023991 1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone

1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone

Cat. No.: B14023991
M. Wt: 202.22 g/mol
InChI Key: ZTACPBKRQZLPCH-UHFFFAOYSA-N
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Description

1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C9H8F2OS It is characterized by the presence of difluoro and methylthio groups attached to a phenyl ring, along with an ethanone group

Preparation Methods

The synthesis of 1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and methylthiol.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

    Synthetic Route:

Chemical Reactions Analysis

1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ethanone group to an alcohol.

Scientific Research Applications

1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C9H8F2OS

Molecular Weight

202.22 g/mol

IUPAC Name

1-(2,3-difluoro-4-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C9H8F2OS/c1-5(12)6-3-4-7(13-2)9(11)8(6)10/h3-4H,1-2H3

InChI Key

ZTACPBKRQZLPCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)SC)F)F

Origin of Product

United States

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